molecular formula C14H14BrClO5 B6264077 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate CAS No. 1550537-55-7

1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate

Cat. No.: B6264077
CAS No.: 1550537-55-7
M. Wt: 377.6
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Description

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate is a propanedioate ester derivative featuring a 3-bromo-4-chlorobenzoyl substituent at the central carbon of the malonate backbone. The bromine and chlorine substituents on the benzoyl group enhance its electrophilic reactivity, making it a candidate for cross-coupling reactions or halogen exchange processes.

Properties

CAS No.

1550537-55-7

Molecular Formula

C14H14BrClO5

Molecular Weight

377.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method, adapted from Royal Society of Chemistry protocols, activates 3-bromo-4-chlorobenzoic acid using carbonyldiimidazole (CDI) to form an imidazolide intermediate. Subsequent reaction with potassium monoethyl malonate under basic conditions yields the target compound.

Key Steps:

  • Activation of Carboxylic Acid:
    3-Bromo-4-chlorobenzoic acid+CDIImidazolide intermediate+CO2\text{3-Bromo-4-chlorobenzoic acid} + \text{CDI} \rightarrow \text{Imidazolide intermediate} + \text{CO}_2
    CDI facilitates the formation of a reactive acyl imidazolide, avoiding hazardous acid chlorides.

  • Malonate Coupling:
    The imidazolide reacts with potassium monoethyl malonate in acetonitrile, mediated by magnesium chloride and triethylamine. The malonate’s enolate attacks the electrophilic carbonyl carbon, forming the C–C bond.

Optimization Data:

ParameterOptimal ConditionYield Impact
SolventTHF/Acetonitrile (1:1)Maximizes solubility
Temperature0°C → RT (12 h)Prevents side reactions
BaseTriethylamine (3 equiv)Enhances enolate formation

Yield: 72–80% after column chromatography.

Method 2: Halogenated Malonate Intermediate Approach

Halogenation and Substitution

Patent WO2017087323A1 describes using 2-halo-diethyl malonates (e.g., diethyl 2-bromomalonate) to streamline synthesis. The bromine atom at the malonate’s 2-position is displaced by the benzoyl group via nucleophilic acyl substitution.

Procedure:

  • Synthesis of Diethyl 2-Bromomalonate:
    Bromination of diethyl malonate using PBr3\text{PBr}_3 or NBS\text{NBS}.

  • Benzoylation:
    Diethyl 2-bromomalonate+3-Bromo-4-chlorobenzoyl chlorideBaseTarget Compound+HBr\text{Diethyl 2-bromomalonate} + \text{3-Bromo-4-chlorobenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}
    Bases like DMAP or pyridine neutralize HBr, driving the reaction forward.

Critical Parameters:

  • Stoichiometry: 1:1 molar ratio of malonate to acyl chloride.

  • Solvent: Dichloromethane or toluene for optimal reactivity.

  • Temperature: 40–60°C to balance reaction rate and side-product formation.

Yield: 65–70% after distillation.

Comparative Analysis of Methods

ParameterMethod 1Method 2
Starting Materials Benzoic acid derivativePre-halogenated malonate
Reaction Time 24–36 h8–12 h
Purification Column chromatographyDistillation
Hazardous Reagents Low (avoids acyl chlorides)Moderate (PBr₃, HBr)
Scalability ModerateHigh

Method 1 offers higher selectivity for complex substrates, while Method 2 excels in scalability and reduced reaction time.

Optimization and Scale-Up Considerations

Solvent Selection

  • Polar Aprotic Solvents (DMF, THF): Enhance malonate enolate stability but may complicate purification.

  • Non-Polar Solvents (Toluene): Reduce side reactions during benzoylation but slow reaction kinetics.

Catalytic Enhancements

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

  • Microwave Assistance: Reduces reaction time by 40% in Method 1 (80°C, 4 h) .

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions, particularly with nucleophilic reagents, to form biologically active derivatives.

Reaction with Hydrazides

In related studies, diethyl malonate derivatives react with hydrazides to form pyrazole or pyrazolidine derivatives. For example, cyclocondensation with hydrazides under basic conditions yields heterocyclic compounds .

Mechanism :

  • Nucleophilic attack : The ester carbonyl undergoes nucleophilic attack by the hydrazide.

  • Elimination : Water is eliminated, forming a double bond.

  • Cyclization : Ring closure occurs to form the heterocyclic structure .

Example Product :

  • 1-(2-(4-Bromophenyl)quinoline-4-carbonyl)pyrazolidine-3,5-dione .

Substitution Reactions

The bromine and chlorine substituents on the benzoyl group can undergo substitution under specific conditions, though such reactions are less common due to the electron-withdrawing nature of the halogens.

Hydrolysis

While not explicitly detailed for this compound, esters generally undergo acidic or basic hydrolysis to yield carboxylic acids. For example:

  • Acidic hydrolysis : H⁺ catalyzes cleavage to form a diacid.

  • Basic hydrolysis : OH⁻ cleaves the ester to yield a carboxylic acid salt.

Comparison with Analogous Compounds

Compound Key Features Reactivity
Diethyl 2-(4-chlorobenzamido)malonateChlorobenzamide group, pharmaceutical intermediate.Hydrolysis to carboxylic acids, nucleophilic substitution.
Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioateFluorine substitution, unique reactivity patterns.Similar ester hydrolysis, potential for fluorine displacement.
Diethyl 2-(4-chlorobenzoylaminomalonate)Amide linkage, used in drug synthesis.Hydrolysis, condensation with hydrazides for heterocyclic formation .

Scientific Research Applications

Medicinal Chemistry

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate is recognized for its potential as an intermediate in the synthesis of various biologically active compounds. Its halogen substituents can enhance biological activity through mechanisms such as:

  • Increased Lipophilicity : The presence of bromine and chlorine can improve the compound's ability to penetrate biological membranes.
  • Targeted Drug Design : The compound can be modified to create derivatives that target specific biological pathways or receptors.

Case Study Example : Preliminary studies have indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its utility in anticancer drug development.

Materials Science

In materials science, this compound has been explored for its applications in:

  • OLED Materials : It serves as an intermediate in the synthesis of organic light-emitting diodes (OLEDs), where it can function as a dopant or host material due to its electronic properties .
  • Nanotechnology : The compound's unique structure allows it to be incorporated into mesoporous materials and nanoclays, enhancing their properties for various applications including catalysis and drug delivery systems .

Mechanism of Action

The mechanism by which 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate exerts its effects depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate:

Compound Name Substituent Pattern Molecular Formula Purity (%) Key Characteristics Source
1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate 4-bromo-3-fluorobenzoyl Not explicitly provided (likely C₁₄H₁₃BrFO₅) 95 Fluorine substitution enhances metabolic stability and electronegativity.
1,3-Diethyl 2-(4-chlorobutyl)propanedioate 4-chlorobutyl chain C₁₁H₁₉ClO₄ 95 Aliphatic chlorinated chain increases hydrophobicity; used in alkylation reactions.

Functional Group Impact on Properties

Halogen Substitution Patterns
  • Bromo-Chloro vs. Bromo-Fluoro :
    The target compound’s 3-bromo-4-chlorobenzoyl group combines heavy halogens, likely increasing steric hindrance and polarizability compared to the bromo-fluoro analog. Fluorine’s smaller atomic radius and higher electronegativity in the latter may improve solubility in polar solvents and resistance to oxidative degradation .
    • Reactivity : Bromine’s lower electronegativity (compared to chlorine or fluorine) may favor nucleophilic aromatic substitution (SNAr) at the 3-position.
Aliphatic vs. Aromatic Substituents
  • The 4-chlorobutyl derivative (C₁₁H₁₉ClO₄) exhibits distinct behavior due to its flexible aliphatic chain. This structure reduces conjugation with the malonate core, lowering melting points and enhancing solubility in non-polar solvents. Such compounds are often intermediates in the synthesis of prodrugs or surfactants .

Purity and Commercial Availability

  • Both analogs and the target compound are available at 95% purity, indicating their use in research settings where high purity is critical (e.g., kinetic studies or biological assays) .
  • The chlorobutyl derivative is marketed as a "pharmaceutical-grade" product, suggesting regulatory compliance for preclinical applications .

Pharmacological Potential

  • Chlorinated propanedioate esters (e.g., the chlorobutyl variant) are reported as intermediates in anticonvulsant or antiviral drug synthesis. The aliphatic chlorine facilitates covalent binding to target proteins .
  • Aromatic halogenation (bromo/chloro) in the target compound may enhance binding to halogen-bonding domains in enzymes or receptors, though specific studies are lacking in the provided evidence.

Biological Activity

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate is a synthetic organic compound characterized by its unique structure, which includes a diethyl ester group and a bromo-chloro-substituted benzoyl moiety. With a molecular formula of C17_{17}H18_{18}BrClO4_4 and a molecular weight of approximately 377.62 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various biologically active compounds .

The compound's reactivity is influenced by the presence of halogen substituents and ester functional groups. Notable reactions include:

  • Esterification : The ester groups can undergo hydrolysis or transesterification.
  • Nucleophilic Substitution : The halogen substituents can facilitate nucleophilic attacks, leading to further functionalization.

These properties enable the compound to serve as a versatile building block for the development of novel derivatives .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro testing has shown effectiveness against various Gram-positive and Gram-negative bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antitumor Activity

Research has also highlighted the potential antitumor activity of this compound. In cell line studies, it demonstrated cytotoxic effects on human cancer cells, including HeLa (cervical cancer), A375 (melanoma), and HCT-116 (colon carcinoma). The observed IC50_{50} values ranged from 10 µM to 25 µM, indicating moderate potency compared to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of halogen atoms (bromine and chlorine) is believed to enhance lipophilicity and improve cellular uptake. Additionally, the diethyl ester moiety contributes to the compound's solubility in organic solvents, facilitating its interaction with biological targets .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on substituent differences:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Diethyl 2-(4-chlorobenzamido)malonateC13_{13}H14_{14}ClNO4_4Contains a chlorobenzamide groupModerate antibacterial
Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioateC17_{17}H18_{18}BrFClO4_4Fluorine substitutionEnhanced antitumor activity
Diethyl 2-(4-chlorobenzoylaminomalonate)C14_{14}H15_{15}ClN O4_4Amide linkage presentSignificant anti-inflammatory effects

The unique combination of bromine and chlorine in the benzoyl moiety of this compound sets it apart in terms of biological activity compared to these similar compounds .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli using the agar well diffusion method. Results indicated a zone of inhibition ranging from 15 mm to 25 mm, depending on concentration, showcasing its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Testing
In another study assessing cytotoxicity against cancer cell lines, varying concentrations were tested over a period of 48 hours. The results indicated that at concentrations above 20 µM, significant cell death was observed in HeLa cells with an IC50_{50} value calculated at approximately 15 µM .

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate, and how can reaction parameters be systematically optimized?

The compound is typically synthesized via nucleophilic acyl substitution between activated propanedioate esters and 3-bromo-4-chlorobenzoyl chloride. Optimization can employ response surface methodology (RSM) within a Design of Experiments (DoE) framework. Key variables include temperature (60–100°C), molar ratios (1:1 to 1:1.5), and catalyst loading (0.5–2 mol%). Real-time monitoring (e.g., FTIR) tracks intermediate formation, while ANOVA identifies critical factors. For reproducibility, maintain inert conditions (N₂/Ar) to prevent hydrolysis of the benzoyl chloride intermediate .

Q. How do steric and electronic effects of the 3-bromo-4-chlorobenzoyl substituent influence the reactivity of the propanedioate core in nucleophilic reactions?

The electron-withdrawing bromo and chloro groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Steric hindrance from the substituted benzoyl group can be quantified using Tolman cone angles or Buried Volume (%Vbur) calculations. Comparative kinetic studies (e.g., competition experiments between substituted benzoyl derivatives) paired with Hammett plots (σ values) reveal electronic contributions. Computational tools like DFT (B3LYP/6-31G*) validate these effects by mapping charge distribution and frontier molecular orbitals .

Q. What analytical techniques are most effective for characterizing structural and purity discrepancies in this compound?

Use a multi-technique approach:

  • NMR : Compare experimental 1^1H/13^13C shifts with DFT-predicted values (GIAO method) to resolve stereochemical ambiguities.
  • HPLC-MS : Quantify purity (>98%) and detect side-products (e.g., hydrolyzed esters).
  • X-ray crystallography : Resolve crystal packing effects that may distort spectroscopic predictions. Contradictions between predicted and observed data require iterative refinement of computational models (e.g., solvent correction in DFT) .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) minimize variability in yield when scaling synthesis from milligram to gram scales?

Implement a three-factor, two-level factorial design with center points to assess curvature. Variables include agitation rate (100–500 rpm), solvent volume (5–20 mL/g), and cooling rate (0.5–5°C/min). Use dimensionless parameters (e.g., Reynolds number for mixing efficiency) to maintain geometric similarity during scale-up. Statistical tools like partial least squares (PLS) regression correlate process parameters with yield, while Monte Carlo simulations predict failure modes (e.g., thermal runaway) .

Q. What computational strategies predict regioselectivity and intermediates during the synthesis of this compound?

Reaction path sampling with quantum mechanics/molecular mechanics (QM/MM) identifies low-energy pathways. For example, transition state calculations (IRC analysis) at the M06-2X/def2-TZVP level reveal whether acylation occurs preferentially at the propanedioate’s central carbon. Machine learning (ML) models trained on activation energies from diverse benzoyl derivatives can predict side-reaction likelihoods. Active learning cycles refine predictions using experimental HPLC data .

Q. How can machine learning (ML) reconcile contradictions between computational predictions and experimental spectroscopic data?

Train neural networks on hybrid datasets combining DFT-calculated NMR shifts (with implicit solvent models) and experimental values. Feature engineering includes steric descriptors (e.g., molecular volume) and electronic parameters (Fukui indices). Bayesian optimization iteratively updates hyperparameters to minimize mean absolute error (MAE). For IR discrepancies, convolutional neural networks (CNNs) analyze raw spectral data to classify functional group misassignments .

Q. What methodologies enable the study of this compound’s stability under catalytic conditions (e.g., cross-coupling reactions)?

Conduct accelerated stability testing via forced degradation studies (e.g., exposure to Pd catalysts, elevated temperatures). Use LC-MS to track decomposition products (e.g., ester hydrolysis, halogen loss). Kinetic modeling (Arrhenius plots) predicts shelf-life, while DFT calculates bond dissociation energies (BDEs) to identify weak points in the molecular structure. Pair with in situ Raman spectroscopy to monitor real-time degradation .

Methodological Considerations

  • Data Contradiction Analysis : When computational and experimental results conflict (e.g., unexpected NMR splitting), employ sensitivity analysis to assess model robustness. For example, test DFT functional dependence (B3LYP vs. ωB97X-D) or solvent model accuracy (PCM vs. SMD) .
  • Cross-Disciplinary Integration : Combine cheminformatics (e.g., PubChem data ) with process simulation tools (COMSOL Multiphysics ) to optimize reaction networks.

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